1-(Dimethylamino)hexan-3-one
Description
1-(Dimethylamino)hexan-3-one (CAS: 59127-76-3) is a tertiary amine-containing aliphatic ketone with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. Structurally, it features a dimethylamino group (-N(CH₃)₂) at position 1 and a ketone group at position 3 of a six-carbon chain. This compound is characterized by its low hydrogen-bond donor count (0) and two hydrogen-bond acceptors, contributing to its moderate polarity and solubility in organic solvents . It is primarily utilized as a synthetic intermediate in organic chemistry, though its applications are less documented compared to structurally related compounds. Key synonyms include AGN-PC-00LXGS and CTK1D9645, with its InChIKey being XAYZHSYRARODMC-UHFFFAOYSA-N .
Properties
CAS No. |
59127-76-3 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(dimethylamino)hexan-3-one |
InChI |
InChI=1S/C8H17NO/c1-4-5-8(10)6-7-9(2)3/h4-7H2,1-3H3 |
InChI Key |
XAYZHSYRARODMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Dimethylamino-5-methyl-4,4-diphenylhexan-3-one (Isoamidone)
- Structure : Differs by the addition of two phenyl groups at position 4 and a methyl group at position 5 .
- Molecular Formula: C₂₁H₂₅NO
- Key Properties: Used in pharmaceuticals (e.g., combined with iopydol in Hytrast) due to its opioid receptor affinity . The diphenyl groups enhance lipophilicity and metabolic stability, contrasting with the simpler aliphatic chain of 1-(dimethylamino)hexan-3-one.
2-(Diethylamino)-1-phenyl-hexan-1-one (N,N-Diethyl Hexedrone)
- Structure: Features a phenyl group at the ketone position and a diethylamino (-N(C₂H₅)₂) group at position 2.
- Molecular Formula: C₁₆H₂₅NO
- Key Properties: A stimulant compound identified in seized materials, with higher lipophilicity due to the phenyl group, enhancing blood-brain barrier penetration . The diethylamino group increases steric bulk compared to dimethylamino, altering receptor interactions.
1-[3-(Dimethylamino)phenyl]ethan-1-one
- Structure: An aromatic ketone with a dimethylamino group attached to a phenyl ring.
- Molecular Formula: C₁₀H₁₃NO
- Key Properties: Used in pharmaceutical and agrochemical synthesis due to its electron-rich aromatic system, enabling electrophilic substitutions . The aromatic ring provides distinct electronic properties compared to aliphatic this compound.
Isomeric and Stereochemical Variants
2,5-Dimethyl-3-hexanone (CAS 142-30-3)
- Structure : A structural isomer with methyl groups at positions 2 and 5 and a ketone at position 3.
- Molecular Formula : C₈H₁₆O
- Used as a solvent or fragrance intermediate due to its simpler structure.
(S)- and (R)-1-(2,2-Dimethyl-6-methylenecyclohexyl)hexan-3-one
- Structure : Chiral variants with a cyclohexyl substituent and methylene group.
- Molecular Formula : C₁₅H₂₄O
- Key Properties: Exhibits optical activity ([α]²⁴D = ±17–20°), critical for enantioselective synthesis . The cyclohexyl group introduces steric hindrance, contrasting with the linear chain of this compound.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | C₈H₁₇NO | 143.23 | -N(CH₃)₂ at C1, ketone at C3 | Synthetic intermediate |
| Isoamidone | C₂₁H₂₅NO | 307.43 | -N(CH₃)₂, -C₆H₅ at C4, -CH₃ at C5 | Pharmaceutical opioid agent |
| N,N-Diethyl Hexedrone | C₁₆H₂₅NO | 247.38 | -N(C₂H₅)₂ at C2, -C₆H₅ at C1 | Stimulant (seized material) |
| 2,5-Dimethyl-3-hexanone | C₈H₁₆O | 128.21 | -CH₃ at C2 and C5 | Solvent, fragrance intermediate |
| (S)-Enantiomer of Cyclohexyl Derivative | C₁₅H₂₄O | 220.35 | Cyclohexyl-methylene group | Enantioselective synthesis |
Research Findings and Key Differences
Pharmacological Activity: Isoamidone and N,N-Diethyl Hexedrone exhibit CNS activity due to aromatic/bulky substituents, whereas this compound lacks documented bioactivity .
Synthetic Utility: The cyclohexyl derivative () demonstrates the role of stereochemistry in catalysis, achieving >97% regioisomeric purity via chemo-enzymatic methods . this compound’s simpler structure makes it less versatile in asymmetric synthesis compared to chiral analogues.
Physicochemical Properties: Diethyl Hexedrone’s phenyl group increases logP (lipophilicity) by ~2 units compared to this compound, as predicted by its structure . The dimethylamino group in this compound provides moderate basicity (pKa ~8–9), influencing its solubility in acidic media .
Q & A
Q. What precautions are necessary when handling this compound in solvent-free reactions?
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